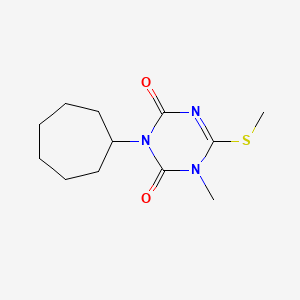
3-Cycloheptyl-1-methyl-6-(methylsulfanyl)-1,3,5-triazine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cycloheptyl-1-methyl-6-(methylsulfanyl)-1,3,5-triazine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the triazine family. Triazines are a class of nitrogen-containing heterocycles known for their diverse chemical properties and applications. This particular compound features a triazine ring substituted with a cycloheptyl group, a methyl group, and a methylsulfanyl group, making it a unique and interesting molecule for various scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cycloheptyl-1-methyl-6-(methylsulfanyl)-1,3,5-triazine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cycloheptylamine with methyl isothiocyanate to form an intermediate, which is then cyclized with cyanuric chloride under basic conditions to yield the desired triazine compound. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Cycloheptyl-1-methyl-6-(methylsulfanyl)-1,3,5-triazine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazine ring can be reduced under specific conditions, although this is less common.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring, where chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Ammonia, primary amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazine derivatives.
Substitution: Amino or thiol-substituted triazines.
Aplicaciones Científicas De Investigación
3-Cycloheptyl-1-methyl-6-(methylsulfanyl)-1,3,5-triazine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 3-Cycloheptyl-1-methyl-6-(methylsulfanyl)-1,3,5-triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The triazine ring can interact with enzymes and receptors, potentially inhibiting their activity. The methylsulfanyl group may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Melamine: 2,4,6-Triamino-1,3,5-triazine, known for its use in resins and plastics.
Cyanuric Chloride: 2,4,6-Trichloro-1,3,5-triazine, used in the synthesis of reactive dyes and herbicides.
Hexahydro-1,3,5-triazine: A reduced derivative of triazine, known for its use in explosives and as a ligand in coordination chemistry.
Uniqueness
3-Cycloheptyl-1-methyl-6-(methylsulfanyl)-1,3,5-triazine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cycloheptyl group and the methylsulfanyl group differentiates it from other triazines, making it a valuable compound for specialized applications in research and industry.
Propiedades
Número CAS |
51162-68-6 |
|---|---|
Fórmula molecular |
C12H19N3O2S |
Peso molecular |
269.37 g/mol |
Nombre IUPAC |
3-cycloheptyl-1-methyl-6-methylsulfanyl-1,3,5-triazine-2,4-dione |
InChI |
InChI=1S/C12H19N3O2S/c1-14-11(18-2)13-10(16)15(12(14)17)9-7-5-3-4-6-8-9/h9H,3-8H2,1-2H3 |
Clave InChI |
KKQRKSPDIDEZTL-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=NC(=O)N(C1=O)C2CCCCCC2)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


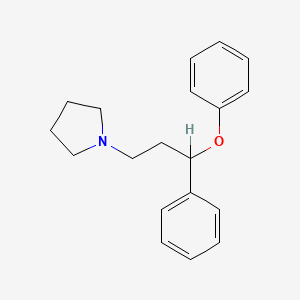
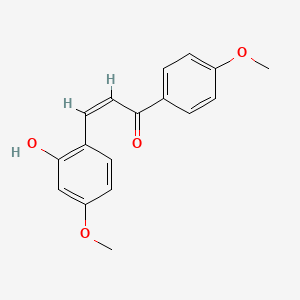
![[1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine-3(5H)-thione](/img/structure/B14656676.png)
![Ethyl 2-chloro-2-[(E)-(2-methoxyphenyl)diazenyl]propanoate](/img/structure/B14656682.png)
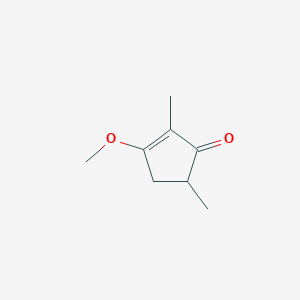

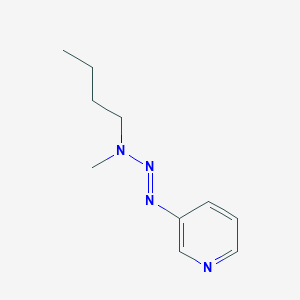
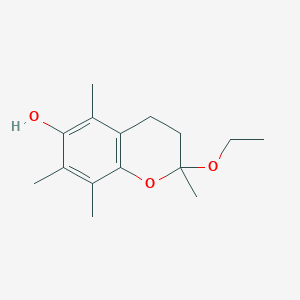

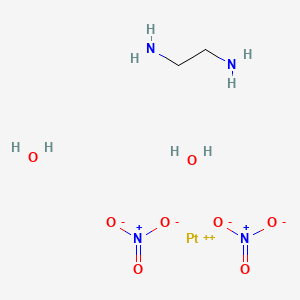

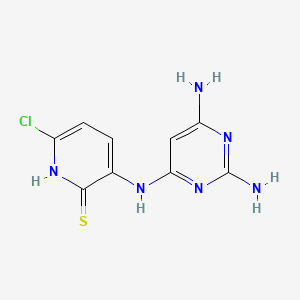

![3-Hydroxy-4-[2-(4-methyl-1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14656758.png)
